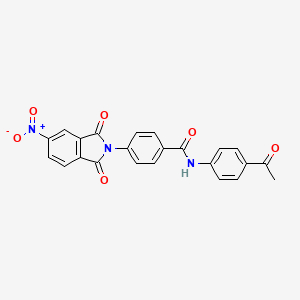![molecular formula C19H30N2O B6099953 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective orexin receptor antagonist that has been widely studied in recent years. Orexin receptors are involved in regulating sleep-wake cycles, appetite, and energy metabolism, making them potential targets for the treatment of sleep disorders, obesity, and other metabolic diseases.
Mechanism of Action
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of orexin receptors, specifically targeting the orexin receptor type 1 (OX1R). Orexins are neuropeptides that are produced in the hypothalamus and are involved in regulating wakefulness, feeding behavior, and energy metabolism. By blocking the activity of orexin receptors, this compound reduces wakefulness and food intake, leading to its potential therapeutic applications in sleep disorders and obesity.
Biochemical and Physiological Effects:
In addition to its effects on sleep and feeding behavior, this compound has also been shown to modulate other physiological processes. It has been found to reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic drug. Additionally, this compound has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward processing, indicating its potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity for OX1R, which allows for more precise manipulation of the orexin system. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in long-term studies.
Future Directions
There are several potential future directions for research on 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce dopamine release in the nucleus accumbens. Additionally, further studies could investigate the effects of this compound on other physiological processes, such as stress response and immune function. Finally, the development of more potent and selective orexin receptor antagonists could lead to the discovery of novel therapeutic agents for sleep disorders, obesity, and other metabolic diseases.
Synthesis Methods
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process involving the reaction of 1-cyclopentylpiperazine with 3-methylbenzyl chloride, followed by reduction with sodium borohydride and subsequent alkylation with 2-chloroethanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in animal models to investigate its potential therapeutic applications. It has been shown to improve sleep quality and reduce wakefulness in rats, suggesting that it may be useful for treating sleep disorders such as insomnia and narcolepsy. Additionally, this compound has been found to decrease food intake and body weight in rodents, indicating its potential as an anti-obesity drug.
properties
IUPAC Name |
2-[1-cyclopentyl-4-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-5-4-6-17(13-16)14-20-10-11-21(18-7-2-3-8-18)19(15-20)9-12-22/h4-6,13,18-19,22H,2-3,7-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBMNPGEHFUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-cyclohexen-1-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6099877.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)


![3-{[(3-methoxy-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6099968.png)